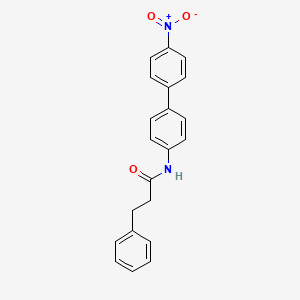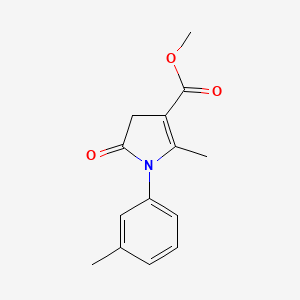
N-(4'-nitrobiphenyl-4-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide typically involves the following steps:
Nitration of Biphenyl: The starting material, biphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4’ position.
Formation of 4’-nitrobiphenyl-4-ylamine: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Amidation Reaction: The resulting 4’-nitrobiphenyl-4-ylamine is reacted with 3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide.
Industrial Production Methods
Industrial production of N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylpropanamide moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The biphenyl structure can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts.
Major Products Formed
Reduction: 4’-aminobiphenyl-4-yl-3-phenylpropanamide.
Oxidation: 3-phenylpropanoic acid derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s biphenyl structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobiphenyl-4-yl)-3-phenylpropanamide: Similar structure but with a bromine atom instead of a nitro group.
N-(4-chlorobiphenyl-4-yl)-3-phenylpropanamide: Similar structure but with a chlorine atom instead of a nitro group.
N-(4-methylbiphenyl-4-yl)-3-phenylpropanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(4’-nitrobiphenyl-4-yl)-3-phenylpropanamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its halogenated or methylated analogs.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(15-6-16-4-2-1-3-5-16)22-19-11-7-17(8-12-19)18-9-13-20(14-10-18)23(25)26/h1-5,7-14H,6,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSZVZYIAFOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Prop-1-en-2-ylphenyl)propan-2-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B5918067.png)



![N-benzyl-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5918087.png)

![1-BENZYL-5-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5918109.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)


![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)

